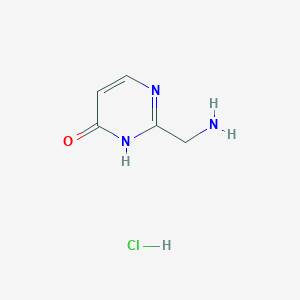

2-(Aminomethyl)pyrimidin-4-OL hydrochloride

概要

説明

2-(Aminomethyl)pyrimidin-4-OL hydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrimidin-4-OL hydrochloride typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

化学反応の分析

Table 1: Synthetic Methods and Yields

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Condensation | Paraformaldehyde, diethanolamine | 87% | |

| S<sub>N</sub>Ar | Triethylamine, solvent-free | 75–90% |

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient pyrimidine ring facilitates S<sub>N</sub>Ar at the 4-position. For example:

-

Reaction with morpholine under Pd catalysis forms derivatives via Buchwald–Hartwig amination .

-

Substitution with N-methylphenethylamine proceeds regioselectively at the 4-chloro position .

Key Mechanistic Insight:

The electron-withdrawing pyrimidine ring activates the 4-position for attack by nucleophiles, while steric effects dictate regioselectivity .

Acylation and Alkylation of the Aminomethyl Group

The primary amine undergoes acylation and alkylation to generate diverse derivatives:

-

Acylation : Reacting with 4-chlorobenzoyl chloride forms amides, as confirmed by X-ray crystallography .

-

Alkylation : Treatment with ethyl iodide or benzyl bromides yields N-alkylated products.

Table 2: Acylation Reactions

| Reagent | Product | Application | Source |

|---|---|---|---|

| 4-Chlorobenzoyl chloride | N-(4-chlorobenzoyl) derivative | Enzyme inhibition studies | |

| Acetic anhydride | Acetylated derivative | Solubility modulation |

Oxidation and Reduction Reactions

-

Oxidation : The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO<sub>4</sub>).

-

Reduction : Sodium borohydride reduces imine intermediates during derivatization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Example:

Coupling with pyridin-4-ylboronic acid yields (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, a kinase inhibitor precursor .

Condensation and Cyclization Reactions

The hydroxyl and amine groups participate in cyclocondensation :

-

Reaction with aldehydes forms imidazopyrimidines.

-

Cyclization with thiourea yields thiazolo[5,4-d]pyrimidines, explored for anticancer activity .

Stability and Reactivity Considerations

-

pH Sensitivity : The hydrochloride salt enhances water solubility but decomposes under strongly basic conditions .

-

Thermal Stability : Degrades above 200°C, limiting high-temperature applications.

This compound’s versatility in nucleophilic substitutions, cross-couplings, and redox reactions makes it a valuable intermediate in drug discovery, particularly for kinase inhibitors . Further studies should explore its catalytic applications and toxicity profiles.

科学的研究の応用

Chemistry

2-(Aminomethyl)pyrimidin-4-OL hydrochloride is primarily used as a synthetic intermediate in the development of more complex molecules. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) allows chemists to create derivatives with tailored properties for specific applications .

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

- Antiviral Activity : Ongoing research is exploring its potential to inhibit viral replication, particularly in the context of neglected tropical diseases such as human African trypanosomiasis .

Medicinal Applications

The compound has been investigated for therapeutic applications:

- Inhibitors of Protein Kinases : It has shown promise as a lead compound in designing inhibitors targeting specific kinases involved in diseases like malaria. For instance, pyrrolo[2,3-d]pyrimidines derived from this compound have been designed to inhibit Plasmodium falciparum calcium-dependent protein kinases .

| Application Area | Details |

|---|---|

| Antimicrobial | Effective against various bacteria |

| Antiviral | Potential to inhibit viral replication |

| Cancer Research | Investigated as a lead for kinase inhibitors |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, researchers found that derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the pyrimidine ring enhanced potency .

Case Study 2: Inhibition of Malaria Kinases

Research focused on developing inhibitors targeting PfCDPK4 revealed that compounds derived from this compound displayed IC50 values ranging from 0.210 to 0.530 μM. These findings suggest that the compound's structural features contribute to its binding affinity and inhibitory activity against key enzymes involved in malaria pathogenesis .

作用機序

The mechanism of action of 2-(Aminomethyl)pyrimidin-4-OL hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Some similar compounds include:

2-Aminopyrimidine: A basic pyrimidine derivative with similar structural features.

4-Hydroxypyrimidine: Another pyrimidine derivative with hydroxyl substitution at the 4-position.

Uniqueness

2-(Aminomethyl)pyrimidin-4-OL hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

Overview

2-(Aminomethyl)pyrimidin-4-OL hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibition effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

- IUPAC Name : this compound

- Molecular Formula : C7H9ClN2O

- Molecular Weight : 174.61 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis and cell proliferation, making it a candidate for cancer therapeutic applications .

- Receptor Interaction : The compound acts as an antagonist for certain receptors, which may contribute to its therapeutic effects in conditions like Parkinson's disease .

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the levels of inflammatory cytokines in activated macrophages .

Anticancer Activity

The compound has shown potential anticancer effects in several studies:

- Cytotoxicity Studies : In vitro assays revealed that it can induce apoptosis in various cancer cell lines, including HeLa and HepG2 cells. The IC50 values for these cell lines were reported as follows:

- Mechanistic Studies : Mechanistic investigations revealed that the compound activates caspase pathways leading to programmed cell death, thus highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

- β-Glucuronidase Inhibition : It was found to inhibit β-glucuronidase activity, which is crucial for drug metabolism and detoxification processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that:

- Substituents at the pyrimidine ring can significantly affect the potency and selectivity of the compound against specific targets.

- Compounds with longer alkyl chains or additional functional groups exhibited enhanced binding affinity to target proteins, improving their therapeutic efficacy .

Case Studies

- In Vivo Efficacy in Rodent Models : A study demonstrated that administration of this compound in rodent models resulted in significant reductions in tumor size compared to control groups. Histological analysis indicated decreased angiogenesis and increased apoptosis within tumors .

- Pharmacokinetics and Bioavailability : The compound showed favorable pharmacokinetic profiles with good oral bioavailability and rapid absorption rates, making it suitable for further development as a therapeutic agent .

特性

IUPAC Name |

2-(aminomethyl)-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c6-3-4-7-2-1-5(9)8-4;/h1-2H,3,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHZXHQYKVTSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-19-8 | |

| Record name | 4(3H)-Pyrimidinone, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。